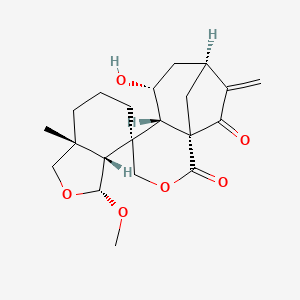
6-Epiangustifolin
Overview
Description
6-Epiangustifolin is a naturally occurring compound. It is a diterpene lactone with the IUPAC name (1’S,3R,3aR,4R,6’S,7’R,7aR,9’S)-7’-hydroxy-3-methoxy-7a-methyl-10’-methylidenespiro .
Synthesis Analysis
The synthesis of this compound can be achieved by various methods, such as chemical synthesis, biotransformation, and total synthesis. The most common method is the chemical synthesis of furanocoumarins that involves the condensation of coumarin and psoralen.
Molecular Structure Analysis
The molecular formula of this compound is C21H28O6 . It has an average mass of 376.449 and a mono-isotopic mass of 376.18859 .
Scientific Research Applications
Cytotoxic Activity in Cancer Research
6-Epiangustifolin has shown significant cytotoxic activity, particularly against K562 cells, a type of leukemia cell line. This suggests its potential as a therapeutic agent in cancer treatment. The compound was identified from the aerial parts of Isodon enanderianus, highlighting the importance of natural sources in drug discovery for oncology (Na et al., 2002).
Use in Genetic Research
While not directly related to this compound, research methodologies like Mendelian randomization, as discussed by Davey Smith & Hemani (2014), are critical in understanding the genetic implications of various substances, including compounds like this compound. This approach helps in elucidating the genetic predispositions that might interact with such compounds (Davey Smith & Hemani, 2014).
Implications in Neurological and Gastrointestinal Research
Research on the vagus nerve, including studies by Cunningham et al. (2008) and Johnson & Wilson (2018), offers insights into the nervous system's response to various stimuli, which can be crucial when studying the effects of compounds like this compound on neurological or gastrointestinal systems. Understanding the mechanisms of vagus nerve stimulation can guide the exploration of this compound's effects on these systems (Cunningham et al., 2008); (Johnson & Wilson, 2018).
Exploration in Endocrine Research
Ghrelin signaling studies, like those by Avau et al. (2013) and Chen et al. (2013), explore hormonal pathways that might intersect with this compound’s effects, particularly in relation to appetite regulation, metabolism, and cellular migration. Understanding these pathways is crucial for evaluating the potential endocrine effects of this compound (Avau et al., 2013); (Chen et al., 2013).
Considerations in Gene Therapy
Research on gene therapy techniques, as discussed by Gao et al. (2004) and Ochakovski et al. (2017), provides a framework for understanding the genetic interactions and potential gene modulation effects of compounds like this compound. This is especially relevant in the context of developing targeted therapies for various diseases (Gao et al., 2004); (Ochakovski et al., 2017).
Impact in Other Biological Systems
Studies on other compounds, though not directly on this compound, offer insights into the biological activities and mechanisms that could be relevant. For example, research on ligustilide, erythropoietin, and other compounds helps in understanding the broader context of biological effects and therapeutic potentials that could apply to this compound. These studies contribute to a comprehensive understanding of the biological activities of similar compounds and their potential therapeutic applications (Wu et al., 2011); (Jelkmann, 2007).
Mechanism of Action
Mode of Action
It is known that diterpene lactones can interact with various cellular components and influence cellular processes .
Biochemical Pathways
Diterpene lactones can influence various biochemical pathways, but the specific pathways affected by 6-Epiangustifolin require further investigation .
Result of Action
It has been suggested that the compound exhibits inhibitory activity against the k562 cell line .
properties
IUPAC Name |
(1'S,3R,3aR,4R,6'S,7'R,7aR,9'S)-7'-hydroxy-3-methoxy-7a-methyl-10'-methylidenespiro[1,3,3a,5,6,7-hexahydro-2-benzofuran-4,5'-3-oxatricyclo[7.2.1.01,6]dodecane]-2',11'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-11-12-7-13(22)14-20(10-27-18(24)21(14,8-12)16(11)23)6-4-5-19(2)9-26-17(25-3)15(19)20/h12-15,17,22H,1,4-10H2,2-3H3/t12-,13-,14+,15-,17-,19+,20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBRRBOOBNKJY-YHDMYULQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(OC2)OC)COC(=O)C45C3C(CC(C4)C(=C)C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H](OC2)OC)COC(=O)[C@]45[C@H]3[C@@H](C[C@H](C4)C(=C)C5=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2-Bis(3,5-dimethylphenyl)phosphanylphenyl]phenyl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B3028790.png)

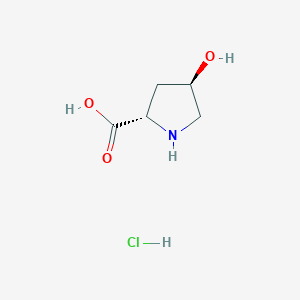
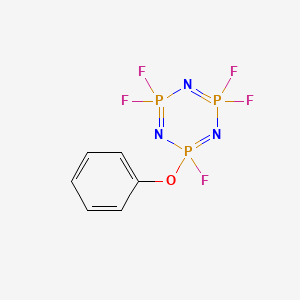

![Ethyl oxo[(2-oxopropyl)amino]acetate](/img/structure/B3028799.png)
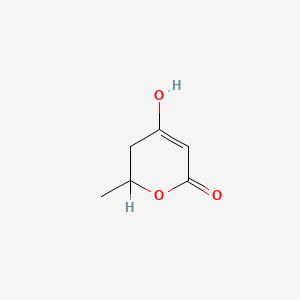



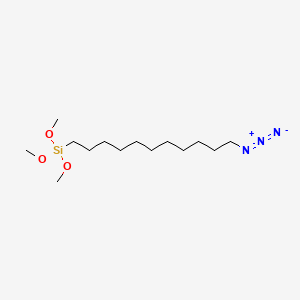
![3,3'-Di-tert-pentyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B3028807.png)

